4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol
Description
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol is a pyrazole derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 4-position, and a benzyl substituent at the 1-position, where the benzyl ring is para-substituted with a propan-2-yl (isopropyl) group.
Properties
IUPAC Name |
4-methyl-2-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-6-4-12(5-7-13)9-16-8-11(3)14(17)15-16/h4-8,10H,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBBBJIACLBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol typically involves the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of a catalyst such as ammonium acetate in ethanol . This method is efficient and yields the desired pyrazole derivative through a one-pot synthesis approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-3-ol
- Structure : Differs in substitution pattern: the target compound has a 1-benzyl group with an isopropyl substituent, whereas this analog features a phenyl group directly at the 5-position of the pyrazole ring.
- Crystallography : The crystal structure (reported in Acta Crystallographica Section E) reveals intermolecular hydrogen bonding involving the hydroxyl group, contributing to its solid-state packing . This suggests similar hydrogen-bonding capabilities in the target compound.
- Electronic Effects : The absence of an electron-donating isopropyl group may reduce steric hindrance and alter solubility compared to the target compound.
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
- Structure : Incorporates a chlorophenyl group and an additional pyrazole ring, increasing molecular complexity and rigidity.
- Synthesis : Purified via column chromatography (ethyl acetate/hexane), a method common to pyrazole derivatives .
- Electronic Effects : The electron-withdrawing chlorine substituent may enhance polarity and reduce lipophilicity compared to the target compound’s isopropyl group.
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Structure: Features a dimethylamino-substituted benzylidene group, introducing strong electron-donating effects and planar geometry due to conjugation.
- Crystallography: X-ray data (R factor = 0.041) show precise bond lengths and angles, highlighting the influence of the dimethylamino group on molecular geometry .
- Solubility: The dimethylamino group likely improves aqueous solubility relative to the target compound’s hydrophobic isopropyl substituent.
Encorafenib (Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino}propan-2-yl}carbamate)
- Structure : Shares the 1-(propan-2-yl)-pyrazole moiety but includes additional pharmacophores (e.g., pyrimidine, sulfonamide) for kinase inhibition.
- Physicochemical Properties : Molecular weight (540 Da) and plasma protein binding (86%) indicate higher complexity and bioavailability considerations compared to the target compound .
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
- Steric Effects : The pyrrolidine ring may reduce steric hindrance compared to the bulky isopropyl-benzyl group in the target compound .
Tabulated Comparison of Key Properties
Discussion of Structural and Functional Implications
- Electronic Effects: Electron-donating groups (e.g., dimethylamino in ) enhance solubility, while hydrophobic substituents (isopropyl in the target compound) may improve membrane permeability.
- Crystallography: Tools like SHELX and ORTEP enable precise structural comparisons, revealing differences in bond angles and noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) .
Biological Activity
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazole ring substituted with a propan-2-yl phenyl group, which contributes to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 230.31 g/mol. The compound is represented by the following structural formula:
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase has been attributed to its interaction with specific molecular targets involved in cell signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Cycle Modulation : It affects the cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
- Cytokine Regulation : The suppression of pro-inflammatory cytokines highlights its potential role in managing inflammatory conditions.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing pyrazole derivatives like 4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol?
Answer:
Pyrazole derivatives are typically synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazines. For example, substituted pyrazoles can be prepared by refluxing β-diketones with phenylhydrazine in ethanol/acetic acid mixtures, followed by purification via silica gel column chromatography and recrystallization . Modifications, such as introducing alkyl or aryl groups at the 1-position, often involve Mannich reactions or nucleophilic substitution with benzyl halides. Key steps include optimizing reaction time (e.g., 7–16 hours) and temperature (reflux conditions) to maximize yields .
Advanced: How can researchers address low yields in the Mannich reaction when synthesizing benzyl-substituted pyrazoles?
Answer:
Low yields in Mannich reactions often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Using mild acids (e.g., glacial acetic acid) to facilitate imine formation without degrading sensitive substituents.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine component.
- Stepwise functionalization : Pre-functionalizing the benzyl group (e.g., introducing isopropyl substituents) before cyclization reduces steric clashes .
- Monitoring intermediates : TLC or HPLC can identify incomplete reactions, guiding adjustments in stoichiometry or reaction time .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR confirm regiochemistry of the pyrazole ring and substitution patterns. For example, the hydroxyl proton at position 3 appears as a singlet (~δ 10–12 ppm), while the benzyl methyl group resonates at δ ~1.2–1.4 ppm .
- FTIR : A broad O–H stretch (~3200–3500 cm) and C=N/C=O vibrations (~1600 cm) verify functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for purity assessment .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of pyrazole derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX provides unambiguous confirmation of:
- Regiochemistry : Distinguishes between 1H- and 2H-pyrazole tautomers via bond lengths (e.g., N–N distances ~1.35 Å) .
- Hydrogen bonding : O–H⋯N interactions stabilize crystal packing, as observed in dihedral angles between aromatic rings (e.g., 16.83°–51.68°) .
- Disorder handling : SHELXL’s refinement tools (e.g., PART, SUMP) model disordered substituents, such as rotating isopropyl groups .
Basic: What safety precautions are necessary when handling pyrazole intermediates with reactive substituents?
Answer:
- Hazard classification : Pyrazole derivatives with chlorinated or hydroxyl groups may cause eye/skin irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2).
- Protective measures : Use fume hoods, nitrile gloves, and safety goggles during synthesis.
- Waste disposal : Quench reactive intermediates (e.g., azides) with aqueous NaNO/HCl before disposal .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of pyrazole derivatives?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –CF) at the 3-position enhances COX-2 inhibition, as seen in celecoxib analogs .
- Bioisosteric replacement : Replacing the hydroxyl group with a methylsulfonyl (–SOCH) improves metabolic stability.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock) identifies critical interactions, such as hydrogen bonds with Tyr385 in COX-2 .
Basic: What purification methods are effective for isolating pyrazole derivatives?
Answer:
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20:80 to 50:50) separates polar impurities .
- Recrystallization : Ethanol/water mixtures (95% ethanol) yield high-purity crystals, confirmed by sharp melting points (e.g., 155–158°C) .
Advanced: How can researchers address contradictions in biological assay data for pyrazole-based compounds?
Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., IC values) to rule out false positives/negatives.
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific binding.
- Metabolic stability : Assess hepatic microsome stability (e.g., human liver microsomes) to differentiate intrinsic activity from rapid clearance .
Basic: What computational tools aid in predicting the physicochemical properties of pyrazole derivatives?
Answer:
- LogP prediction : Software like MarvinSketch calculates partition coefficients to estimate lipophilicity.
- pKa estimation : ADMET Predictor or ACD/Labs determines ionization states, critical for bioavailability .
Advanced: How can high-throughput crystallography pipelines improve pyrazole derivative characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
